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molecular formula C9H7NO2S B1593214 Methyl benzo[d]thiazole-5-carboxylate CAS No. 478169-65-2

Methyl benzo[d]thiazole-5-carboxylate

Cat. No. B1593214
M. Wt: 193.22 g/mol
InChI Key: UQGOTDUTYINDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759334B2

Procedure details

To a −78° C. cooled solution of benzothiazole-5-carboxylic acid methyl ester (1 eq.) in dry THF under nitrogen was slowly added a solution of LiAlH4 (1M in THF, 1.5 eq.). The reaction was stirred at −78° C. for 2 h, then warmed to 20° C. EtOAc was added to the reaction, then aqueous NaOH (2N) and finally water. The reaction mixture was stirred at 20° C. for 30 min, then filtered through a pad of celite. The filtrate was concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 1/0 to 1/1) to afford benzothiazol-5-yl-methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[S:12][CH:11]=[N:10][C:9]=2[CH:13]=1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].CCOC(C)=O.[OH-].[Na+]>C1COCC1.O>[S:12]1[C:8]2[CH:7]=[CH:6][C:5]([CH2:3][OH:2])=[CH:13][C:9]=2[N:10]=[CH:11]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=CC2=C(N=CS2)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 20° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 20° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 1/0 to 1/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C=NC2=C1C=CC(=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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